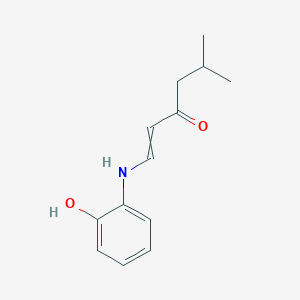
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one typically involves the condensation of 2-hydroxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The primary mechanism of action of 1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one involves its interaction with replication protein A (RPA). By binding to the N-terminal domain of RPA70, the compound inhibits critical protein interactions necessary for DNA replication and repair. This inhibition leads to increased DNA replication stress, particularly in cancer cells, which rely heavily on these processes for rapid growth and proliferation . The compound also affects the AMPK/mTOR pathway, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one can be compared to other small molecule inhibitors of replication protein A, such as:
TDRL-505: Another RPA inhibitor with similar mechanisms of action.
Fumaropimaric acid (NSC15520): A compound that targets the RPA70 subunit of RPA.
Uniqueness
What sets this compound apart is its high specificity and potency in inhibiting RPA interactions, making it a particularly effective tool in cancer research and therapy .
Properties
CAS No. |
88235-14-7 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(2-hydroxyanilino)-5-methylhex-1-en-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10(2)9-11(15)7-8-14-12-5-3-4-6-13(12)16/h3-8,10,14,16H,9H2,1-2H3 |
InChI Key |
SMTBHNCRVVLMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C=CNC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















